molecular formula C12H11NO B1441344 5-phenyl-1H-azepin-2(3H)-one CAS No. 41789-70-2

5-phenyl-1H-azepin-2(3H)-one

Cat. No.: B1441344
CAS No.: 41789-70-2
M. Wt: 185.22 g/mol
InChI Key: JZAVYAUAMQHQIV-UHFFFAOYSA-N
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Description

Significance of Azepines and Azepinones in Medicinal Chemistry and Natural Products

Azepine and azepinone frameworks are integral components of numerous biologically active molecules and natural products. cgl.org.cnresearchgate.net These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.net Their derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. google.com For instance, certain fused-azepinone cores, such as those found in hymenialdisine, an alkaloid from marine sponges, have demonstrated potent inhibitory activity against therapeutically relevant kinases. acs.org The tetrahydroazepinone pharmacophore is a component of several marine natural products with anti-cancer properties. nih.gov Furthermore, azepine derivatives are being explored for their potential as vasopeptidase inhibitors for the treatment of hypertension and congestive heart failure. acs.org The diverse applications of these compounds underscore their importance in drug discovery and development. researchgate.net

Overview of Azepine Ring Systems and Their Derivatives

Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. researchgate.net The presence of varying degrees of unsaturation and substitution patterns leads to a wide array of azepine derivatives, including azepinones, which feature a carbonyl group within the seven-membered ring. The synthesis of these compounds can be challenging but is often achieved through methods like ring expansion of smaller rings or cyclization of linear precursors. researchgate.net For example, a new strategy to construct 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one heterocyclic rings has been reported using the intramolecular condensation of tertiary enamides and aldehydes. researchgate.net

The conformational landscape of azepine rings is complex, with several low-energy conformations being accessible. The most common conformations are the boat and twist-boat forms. For instance, in 11H-dibenzo[b,e]azepine derivatives, the seven-membered ring typically assumes a boat conformation, and an interconversion between two boat forms is observed. researchgate.net The energy barrier for this ring inversion can be significant enough to allow for the separation of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. researchgate.net Computational methods, such as density functional theory (DFT), combined with experimental techniques like NMR spectroscopy, are powerful tools for the conformational analysis of these flexible ring systems. unicamp.brresearchgate.net

Contextualizing 5-phenyl-1H-azepin-2(3H)-one within Azepinone Chemistry

While extensive research exists for the broader class of azepinones, detailed studies specifically on This compound are limited in the publicly available scientific literature. However, its structure, featuring a phenyl substituent at the 5-position of the 1H-azepin-2(3H)-one core, places it within the important subgroup of phenyl-substituted azepinones. The presence of the phenyl group is expected to significantly influence the compound's electronic properties, steric profile, and potential biological activity.

Research on related phenyl-substituted azepinones and benzodiazepines has shown that the phenyl group can be crucial for their pharmacological effects. For example, in a series of novel diazo- nih.govsemanticscholar.org-benzodiazepine-2-one derivatives, the presence and substitution pattern of a phenyl group at the 5-position were found to be important for their anticonvulsant activity. nih.gov Similarly, the synthesis of various 5-phenyl-substituted heterocyclic systems, such as 5-phenylpyrrolo[1,2-b] acs.orgunifiedpatents.comnih.govtriazepin-2(3H)-ones, has been pursued for their potential as anxiolytic agents. nih.gov

The synthesis of the 1H-azepin-2(3H)-one core can be achieved through various methods, including the intramolecular condensation between stable tertiary enamides and aldehydes. researchgate.netacs.org It is plausible that a similar strategy could be employed for the synthesis of this compound.

Due to the scarcity of specific data, the following tables present general information for related azepine and azepinone derivatives to provide a contextual understanding.

Table 1: Examples of Biologically Active Azepine Derivatives

Compound ClassExampleBiological Activity/SignificanceReference(s)
Fused-AzepinonesHymenialdisineKinase inhibitor, anticancer, anti-inflammatory acs.org
Tetrahydroazepinones(from marine natural products)Anticancer properties nih.gov
Mercaptoacyl Dipeptides with AzepinoneBMS-189921Vasopeptidase inhibitor acs.org
Diazobenzodiazepinones7-chloro-5-phenyl-3-diazo-1,3-dihydro-benzo[e] nih.govsemanticscholar.orgdiazepin-2-one derivativesAnticonvulsant activity nih.gov
Pyrrolotriazepines5-phenylpyrrolo[1,2-b] acs.orgunifiedpatents.comnih.govtriazepin-2(3H)-onesPotential anxiolytic agents nih.gov

Table 2: Common Synthetic Approaches to Azepine and Azepinone Rings

Synthetic MethodDescriptionReference(s)
Ring ExpansionExpansion of smaller five- or six-membered rings, often photochemically or thermally induced. researchgate.net
Intramolecular CyclizationCyclization of linear precursors containing both nucleophilic and electrophilic centers. acs.orgresearchgate.net
Rhodium(II)-Catalyzed Cyclopropanation/1-Aza-Cope RearrangementA sequential reaction of dienyltriazoles to form fused dihydroazepine derivatives. semanticscholar.org
Intramolecular CondensationCondensation of tertiary enamides with aldehydes to form 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives. researchgate.net
Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller ReactionsMulticomponent reactions followed by cyclization to yield various heterocyclic scaffolds, including benzo[d]azepinones. beilstein-journals.org
Catellani-type reactionPalladium-catalyzed reaction of an aryl iodide, bromoaniline, and norbornadiene to form dibenzo[b,f]azepines.

Strategies for Azepinone Ring Construction

The construction of the azepinone ring system can be achieved through various synthetic strategies. Among the most effective are ring expansion reactions, which allow for the transformation of more readily available five- or six-membered ring precursors into the desired seven-membered lactam core. These methods include classical name reactions and modern photochemical and domino reaction approaches.

Ring Expansion Reactions

Ring expansion reactions are a powerful tool in organic synthesis for accessing larger ring systems from smaller, more common ones. researchgate.netbenthamdirect.com This strategy is frequently employed for the synthesis of azepinones, leveraging a variety of precursors and reaction conditions to build the seven-membered heterocyclic scaffold.

The expansion of five- or six-membered rings is a common route to azepinones. researchgate.netbenthamdirect.com Classic examples of such transformations include the Beckmann and Schmidt rearrangements.

The Beckmann rearrangement transforms an oxime into an amide or a lactam under acidic conditions. wikipedia.orgbyjus.comorganic-chemistry.org The archetypal example is the industrial synthesis of caprolactam, the monomer for Nylon 6, from cyclohexanone (B45756) oxime. wikipedia.org This reaction proceeds via protonation of the oxime hydroxyl group, followed by a concerted migration of the alkyl group anti-periplanar to the leaving group, ultimately yielding the seven-membered lactam ring. byjus.comorganic-chemistry.org The reaction can be catalyzed by various acids, such as sulfuric acid and polyphosphoric acid. wikipedia.org Similarly, substituted cyclopentanone (B42830) oximes can undergo Beckmann rearrangement to yield piperidin-2-ones (six-membered lactams), demonstrating the versatility of this reaction in ring expansion. derpharmachemica.com

Table 1: Examples of Beckmann Rearrangement for Lactam Synthesis
Starting MaterialProductCatalyst/ReagentsReference
Cyclohexanone oximeCaprolactamSulfuric acid, Acetic acid, HCl, Acetic anhydride wikipedia.org
(1E,2E)-2-arylidenecyclopentanone O-tosyl oximes(E)-3-arylidenepiperidin-2-onesThionyl chloride, Dioxane derpharmachemica.com
Ketoximes of indophenazino fused carbazoleIndophenazino fused pyrrolo [3,2-c] azepine2,4,6-trichloro beilstein-journals.orgd-nb.infonih.gov triazine, DMF

The Schmidt reaction provides another route for ring expansion, involving the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orgorganic-chemistry.org This reaction converts a cyclic ketone into a lactam in a single step. The mechanism involves the nucleophilic addition of the azide (B81097) to the protonated carbonyl group, followed by a rearrangement with the expulsion of dinitrogen gas. wikipedia.orglibretexts.org The Schmidt reaction of 5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones has been investigated to produce pyrano[3,2-c]azepines and isomeric pyrano[3,2-b]azepines. clockss.org

Table 2: Schmidt Reaction for Azepinone Synthesis
Starting MaterialReagentsProductReference
BenzophenoneHydrazoic acidBenzanilide wikipedia.org
5,6,7,8-tetrahydro-2H-1-benzopyran-2-onesTrimethylsilyl azide or Sodium azide, Sulfuric acidPyrano[3,2-c]azepines and Pyrano[3,2-b]azepines clockss.org
KetonesHydrazoic acid, Acid catalystAmides (Lactams for cyclic ketones) organic-chemistry.org

Photochemical methods offer a distinct advantage for the synthesis of azepinones, often proceeding under mild conditions. The photolysis of aryl azides is a well-established method for generating highly reactive nitrene intermediates, which can then undergo ring expansion to form azepine derivatives. d-nb.infonih.gov When this reaction is performed in the presence of water, 3H-azepinones are typically formed. d-nb.info

The photolysis of an aryl azide initially generates a singlet aryl nitrene intermediate. beilstein-journals.orgnih.gov This highly reactive species can undergo one of several transformations. It can undergo intersystem crossing to the more stable triplet nitrene, which may dimerize to form an azo compound. beilstein-journals.orgnih.gov Alternatively, the singlet nitrene can undergo ring expansion via a 2H-azirine intermediate to afford a didehydroazepine. beilstein-journals.orgnih.gov This strained intermediate is readily trapped by various nucleophiles. beilstein-journals.org When water is used as the nucleophile, a 3H-azepinone is formed. d-nb.info Other nucleophiles, such as alcohols or amines, can also trap the didehydroazepine to yield the corresponding 2-alkoxy- or 2-amino-3H-azepine derivatives. clockss.org The competitive trapping of the singlet nitrene and its ring-expanded didehydroazepine isomer with an alkene has provided definitive evidence for the intervention of the singlet nitrene in the photolysis of aryl azides. acs.org

While photochemical reactions are synthetically valuable, their scale-up can be challenging due to issues with light penetration and uniform irradiation in conventional batch reactors. beilstein-journals.orgd-nb.infonih.gov Continuous flow photoreactors have emerged as a powerful solution to these problems. beilstein-journals.orgnih.gov These reactors typically consist of narrow-bore tubing, often made of fluorinated ethylene (B1197577) polymer (FEP), wrapped around a light source. beilstein-journals.orgd-nb.infonih.gov This setup ensures a short path length for light, leading to efficient and uniform irradiation of the reaction mixture as it flows through the tubing. beilstein-journals.orgd-nb.infonih.gov

The application of continuous flow technology to the photolysis of aryl azides for the synthesis of 3H-azepinones has been successfully demonstrated. beilstein-journals.orgd-nb.infonih.govnih.govtib.eu By precisely controlling reaction parameters such as residence time, concentration, and temperature, the formation of byproducts from secondary photochemical reactions can be minimized, leading to improved yields and selectivity. beilstein-journals.orgnih.gov For instance, the synthesis of 3-methoxycarbonyl-5-phenyl-3H-azepinone was achieved in a 35% yield by shortening the residence time to 15 minutes in a continuous flow photoreactor, whereas the reaction in batch mode yielded a complex mixture. beilstein-journals.orgnih.gov

Table 3: Synthesis of 3H-Azepinones via Continuous Flow Photolysis of Aryl Azides
Aryl Azide PrecursorProductYield (%)Reference
Methyl 2-azido-5-phenylbenzoate3-methoxycarbonyl-5-phenyl-3H-azepinone35 beilstein-journals.orgnih.gov
Methyl 4-azidobenzoate3H-Azepinone derivative62 (conversion) beilstein-journals.orgd-nb.info
4-AzidobiphenylDecomposition- beilstein-journals.orgnih.gov
2-Azido-5-chlorobenzoate5-chloro-3H-azepinoneNot specified beilstein-journals.orgnih.gov

Domino reactions, also known as cascade reactions, offer an efficient approach to molecular complexity by combining multiple bond-forming events in a single synthetic operation. Catalyst-free ring expansion domino reactions for the synthesis of azepine derivatives have been developed, providing an environmentally friendly and atom-economical alternative to metal-catalyzed processes.

One such example is the reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes, which proceeds without any catalyst to construct the dibenzo[b,d]azepine skeleton. rsc.org This reaction is proposed to proceed through a sequence involving the formation of an N,O-acetal, followed by elimination to an iminium intermediate, deprotonation, electrocyclic ring closure, and subsequent ring opening to an allyl anion species. rsc.org The final steps involve nucleophilic addition and aromatization, using air as a "green" oxidant, to furnish the final product. rsc.org While this specific example leads to a dibenzoazepine, the principles of catalyst-free domino reactions hold promise for the synthesis of a wider range of azepinone structures.

Photochemical Rearrangements of Aryl Azides to 3H-Azepinones

Cycloaddition Reactions

Cycloaddition reactions represent a powerful class of chemical reactions for the formation of cyclic compounds. In the context of azepinone synthesis, [4+3] cycloadditions and tandem cyclopropanation/rearrangement sequences have emerged as effective strategies for constructing the seven-membered ring system.

A notable advancement in the synthesis of azepinones is the intermolecular Rh(II)-catalyzed formal [4+3] cycloaddition between vinyl ketenes and α-imino metallocarbenes. nsf.gov This method utilizes vinyl ketenes, generated in situ from cyclobutenones, as a 1,4-dipolar surrogate, which react with α-imino carbenes derived from N-sulfonyl-1,2,3-triazoles. nsf.gov

The reaction is initiated by the thermal ring-opening of a cyclobutenone to produce a vinyl ketene (B1206846). Concurrently, the N-sulfonyl-1,2,3-triazole reacts with a Rh(II) catalyst, such as Rh₂(Oct)₄, to form a rhodium-stabilized α-imino carbene. nsf.gov The key step involves the cyclopropanation of the vinyl ketene by the metallocarbene. This is followed by a rapid aza-Cope-like rearrangement of the resulting syn-cyclopropyl ketene intermediate to yield the seven-membered azepinone product. nsf.gov This methodology effectively avoids the competitive [3+2] cycloaddition pathway that can often complicate such reactions. nsf.gov

Under optimized conditions, this approach accommodates a variety of substituents on the aryl group of the N-mesyl triazole, including both electron-donating and electron-withdrawing groups, affording the corresponding azepinone products in good to excellent yields, ranging from 64% to 91%. nsf.gov

Table 1: [4+3] Cycloaddition of N-mesyl Triazoles and Cyclobutenone 7d

Entry Aryl Substituent (para-position) Product Yield (%)
1 H 6f 82
2 OMe 6g 91
3 NO₂ 6h 64
4 Br 6i 84
5 Cl 6j 81
6 CO₂Me 6k 81

Data sourced from reference nsf.gov.

An elegant and efficient method for the formation of fused dihydroazepine derivatives involves a sequential Rh(II)-catalyzed cyclopropanation and 1-aza-Cope rearrangement. nih.gov This process begins with 1-sulfonyl-1,2,3-triazoles that have a tethered diene. The triazole reacts with a rhodium(II) catalyst to generate an α-imino Rh(II)-carbenoid intermediate. nih.gov

This reactive intermediate then undergoes an intramolecular cyclopropanation with the tethered diene, forming a transient cis-1-imino-2-vinylcyclopropane. nih.gov This strained three-membered ring system rapidly undergoes a figshare.comfigshare.com-sigmatropic rearrangement, specifically a 1-aza-Cope rearrangement, to furnish the fused dihydroazepine product in moderate to excellent yields. nih.govwikipedia.org Mechanistic studies strongly support this sequential pathway. nih.gov The stereospecificity of both the cyclopropanation and the rearrangement steps allows for a highly diastereoselective process. nih.gov

Intramolecular Condensation Reactions

Intramolecular condensation reactions provide a direct route to cyclic structures by forming a new bond within a single molecule. The use of specialized synthons, such as tertiary enamides, has proven particularly effective for the construction of azepinone frameworks.

A highly efficient and scalable strategy for constructing 1H-azepin-2(3H)-one and 2,3-dihydro-1H-azepine rings relies on the intramolecular condensation of tertiary enamides containing a formyl group. figshare.comnih.govresearchgate.net This method proceeds under very mild conditions, employing Boron tribromide (BBr₃) as a Lewis acid catalyst and phosphorus pentoxide (P₂O₅) as an additive. nih.govorganic-chemistry.org

The reaction mechanism is believed to proceed through a cascade involving the nucleophilic addition of the enamide to the tethered aldehyde, followed by deprotonation and dehydration to yield the cyclized product. figshare.comnih.gov This methodology demonstrates broad substrate applicability, tolerating various N-aroyl and N-benzyloxycarbonyl protecting groups as well as α-aryl substitutions on the enamide. organic-chemistry.org The yields for these transformations are consistently high, typically ranging from 71% to 96%. nih.govresearchgate.net The utility of this method has been further showcased in the synthesis of the core structure of the naturally occurring alkaloid lennoxamine. figshare.comnih.gov

Table 2: BBr₃-Catalyzed Intramolecular Condensation of Tertiary Enamides

Substrate Product Type Yield (%)
N-Benzoyl substituted enamide 1H-Azepin-2(3H)-one 95
N-Benzyloxycarbonyl substituted enamide 1H-Azepin-2(3H)-one 91
α-Phenyl substituted enamide 1H-Azepin-2(3H)-one 96
N-(4-Methoxybenzoyl) substituted enamide 1H-Azepin-2(3H)-one 96
N-(4-Chlorobenzoyl) substituted enamide 1H-Azepin-2(3H)-one 92

Data sourced from references nih.govorganic-chemistry.org.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency.

The Ugi multicomponent reaction is a cornerstone in the diversity-oriented synthesis of various heterocyclic systems, including seven-membered nitrogen heterocycles like azepines. osi.lvdntb.gov.ua The classic Ugi four-component reaction (Ugi-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide adduct. frontiersin.org

The synthesis of azepine scaffolds can be achieved through several strategies based on the Ugi reaction. osi.lv These include:

Intramolecular Ugi Reaction: The four components are part of a single substrate that cyclizes during the reaction.

Ugi Reaction followed by Cyclization: A standard Ugi reaction is performed to create a linear adduct containing an additional functional group. This intermediate then undergoes a subsequent post-Ugi transformation or cyclization step to form the seven-membered ring. frontiersin.org

By carefully selecting bifunctional starting materials, the Ugi product can be designed to undergo spontaneous or induced cyclization, providing a direct and flexible route to the azepinone core structure. nih.gov This approach is highly valued in combinatorial chemistry and drug discovery for its ability to generate large libraries of structurally diverse compounds. frontiersin.org

Radical-Mediated Tandem Cyclization

Radical-mediated tandem cyclizations represent a powerful and efficient strategy for the construction of complex molecular architectures, including the azepinone framework. nih.gov This approach allows for the formation of multiple rings in a single synthetic operation, often with high levels of stereocontrol. These reactions are valued for their ability to create intricate carbo- and heterocyclic products from readily available starting materials in a step- and atom-economical manner. nih.gov

Recent advancements have utilized dual nickel- and iridium-photocatalyzed radical cascade bicyclization reactions of 1,5-enynes to synthesize diversely substituted indenoazepinones. nih.gov This method is characterized by its mild reaction conditions, broad substrate scope, and excellent selectivity, making it a valuable tool for accessing complex azepinone derivatives. nih.gov The radical cascade process is a fundamental method in organic synthesis, providing direct access to biologically important targets and enabling the production of highly functionalized polycyclic structures. nih.gov Another example involves a visible-light-induced acyl radical cascade cyclization of dienes with acyl chlorides to produce benzo[b]azepin-2-one derivatives. acs.org Mechanistic studies suggest a radical-mediated pathway for this transformation. acs.org

Specific Synthesis of this compound

The photochemical rearrangement of aryl azides provides a direct route to 3H-azepinone derivatives. Specifically, the photolysis of methyl 2-azido-5-phenylbenzoate has been investigated for the synthesis of 3-methoxycarbonyl-5-phenyl-3H-azepinone. d-nb.inforesearchgate.net This reaction proceeds through the generation of a nitrene intermediate, which then undergoes ring expansion. researchgate.net

The use of continuous flow photoreactors has been shown to be advantageous for this transformation, allowing for precise control over reaction parameters such as residence time. d-nb.inforesearchgate.net In one study, the photolysis of methyl 2-azido-5-phenylbenzoate in a continuous flow system yielded 3-methoxycarbonyl-5-phenyl-3H-azepinone in a 35% yield when the residence time was shortened to 15 minutes. d-nb.info This fine-tuning of reaction conditions helps to minimize secondary photochemical reactions that can lead to complex product mixtures. d-nb.inforesearchgate.net

Table 1: Synthesis of 3H-azepinone Derivatives via Photolysis of Aryl Azides in Continuous Flow

Starting MaterialProductYield (%)
Methyl 2-azido-5-phenylbenzoate3-methoxycarbonyl-5-phenyl-3H-azepinone35
4-AzidobiphenylDecomposition-
2-Azido-5-chlorobenzoic acid5-chloro-3H-azepinone-
3-AzidoquinolineBenzodiazepine derivative44

Data sourced from multiple experiments. d-nb.inforesearchgate.net

Green Chemistry Approaches in Azepinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like azepinones, aiming to develop more sustainable and environmentally benign processes. ijrpr.comwordpress.commonash.edujk-sci.comacs.orgrsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields, often under solvent-free or reduced solvent conditions. ijrpr.comshd-pub.org.rs This technique has been successfully applied to the synthesis of various azepine derivatives. For instance, a novel and efficient route to dipyridoazepine derivatives has been developed using a microwave-assisted double nucleophilic aromatic substitution reaction. shd-pub.org.rs This method proceeds without a catalyst and significantly reduces reaction times compared to conventional heating. shd-pub.org.rsresearchgate.net

In one study, the synthesis of 5-[3-(Morpholin-4-yl)propyl]-5H-dipyrido[4,3-b:3′,4′-f]azepine was achieved in 3 hours under microwave irradiation, a significant improvement over the 24 hours required with conventional heating. researchgate.net The efficiency and reduced environmental impact of microwave-assisted synthesis make it an attractive green chemistry approach for the preparation of azepinones and related heterocycles. ijrpr.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of an Azepine Derivative

MethodReaction Time
Conventional Heating24 hours
Microwave Irradiation3 hours

Illustrative data based on the synthesis of 5-[3-(Morpholin-4-yl)propyl]-5H-dipyrido[4,3-b:3′,4′-f]azepine. researchgate.net

Derivatization and Functionalization Strategies for Azepin-2(3H)-ones

The derivatization and functionalization of the azepin-2(3H)-one scaffold are crucial for exploring the structure-activity relationships of this class of compounds and for developing new molecules with desired properties. nih.govorganic-chemistry.org A variety of synthetic methods have been developed to introduce functional groups at different positions of the azepine ring.

One strategy involves the intramolecular cyclic condensation of tertiary enamides containing a formyl group to construct 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives. nih.govorganic-chemistry.org This reaction, which employs a Lewis acid catalyst, is highly efficient and scalable, affording a diverse range of products in good yields. nih.govorganic-chemistry.org Another approach focuses on the late-stage oxidation of tetrahydroazepines to access densely functionalized oxo-azepines. nih.gov Furthermore, Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes has been developed for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates. nih.govmdpi.com

These functionalization strategies provide access to a wide array of azepinone derivatives with varying substitution patterns, which is essential for the development of new therapeutic agents and other functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1,3-dihydroazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-7-6-11(8-9-13-12)10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAVYAUAMQHQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C=CNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721989
Record name 5-Phenyl-1,3-dihydro-2H-azepin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41789-70-2
Record name 5-Phenyl-1,3-dihydro-2H-azepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of Azepin 2 3h One Frameworks

Reaction Pathways and Mechanisms

The synthesis of the azepin-2(3H)-one core, a significant seven-membered nitrogen-containing heterocycle, is achieved through various sophisticated reaction pathways. researchgate.net These methods often involve complex mechanistic cascades, leveraging reactive intermediates and rearrangement reactions to construct the challenging seven-membered ring system efficiently. Detailed investigations into these mechanisms, including photochemical processes, Lewis acid-catalyzed cyclizations, and sigmatropic rearrangements, have provided a deeper understanding of the reactivity of the precursors and have enabled the development of novel synthetic strategies.

The formation of the azepinone framework can be accomplished through several distinct mechanistic routes. These pathways are characterized by the strategic generation of key intermediates that undergo subsequent transformations to yield the desired heterocyclic structure.

Iminium ions are crucial electrophilic intermediates in the synthesis of numerous nitrogen-containing heterocycles. Their formation typically results from the condensation of a primary or secondary amine with a carbonyl compound (an aldehyde or a ketone) under acidic conditions. masterorganicchemistry.comyoutube.com The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of water generates the resonance-stabilized iminium ion. youtube.com

In the context of azepinone synthesis, iminium ions serve as key intermediates in cascade reactions that facilitate the formation of the seven-membered ring. One powerful strategy involves an iminium ion cascade cyclization. This sequence can be initiated by the condensation of an amino group with an aldehyde to form an acyclic imine, which is then protonated to generate the reactive iminium ion. nih.gov This electrophilic species can then be attacked by an intramolecular nucleophile, such as an allylsilane, to trigger a cyclization event. nih.gov This cascade approach allows for the stereoselective construction of complex aza-fused bicyclic systems, including indolizidines and quinolizidines. nih.gov

A related strategy, the aza-Prins cyclization, also utilizes an iminium ion intermediate for the synthesis of nitrogenous heterocycles, including tetrahydroazepines. nih.gov In this reaction, a Lewis acid activates an aldehyde, which then condenses with a homoallylic amine. The resulting iminium ion undergoes an intramolecular cyclization via nucleophilic attack by the alkene, forming the seven-membered ring and a new C-C bond in a single step. nih.gov

PrecursorsKey IntermediateCyclization MethodProduct Type
Amino allylsilane, DialdehydeAcyclic Iminium IonIminium Ion CascadeAza-fused Bicycles
Homoallylic Amine, AldehydeCyclic Iminium IonAza-Prins CyclizationTetrahydroazepines

Photochemical methods offer a mild and efficient route to azepinone derivatives, often proceeding without the need for metal catalysts. researchgate.netdoaj.orgaalto.fi A notable example involves a photochemical cascade reaction starting from 2-aryloxyaryl azides. researchgate.netnih.gov This transformation is initiated by irradiating the azide (B81097) with blue light, which leads to the generation of a highly reactive 2-aryloxyaryl nitrene intermediate. researchgate.net

The subsequent mechanism, supported by computational studies, involves a multi-step cascade: researchgate.netnih.gov

[2+1] Annulation: The photochemically generated nitrene undergoes an intramolecular [2+1] annulation to form a transient tricyclic aziridine (B145994) intermediate.

Ring Expansion: This strained aziridine then undergoes a ring-expansion process, breaking a C-N bond to form the seven-membered heterocycle.

Water Addition: The final step is a regioselective addition of water, a reaction that is often accelerated by the presence of a Brønsted acid like TsOH. researchgate.netnih.gov

This metal-free, visible-light-mediated cascade reaction is notable for its operational simplicity and broad substrate scope. doaj.org Control experiments have confirmed that light is essential for the transformation to occur. nih.gov While Brønsted acids significantly improve the reaction efficiency, Lewis acids such as Zn(OTf)2 have been found to be less effective in this specific photochemical system. nih.gov

StepDescriptionKey IntermediateCatalyst/Condition
1Photochemical Nitrene Generation2-aryloxyaryl nitreneBlue Light Irradiation
2[2+1] AnnulationTricyclic AziridineIntramolecular
3Ring ExpansionSeven-membered heterocycleThermal
4HydrolysisAzepinone productH₂O, TsOH

Lewis acid catalysis plays a pivotal role in promoting intramolecular condensation reactions to form azepin-2(3H)-one derivatives. A highly efficient strategy involves the cyclization of tertiary enamides that contain a formyl group. organic-chemistry.orgresearchgate.net Under mild conditions, using a Lewis acid such as boron tribromide (BBr₃) in conjunction with an additive like phosphorus pentoxide (P₂O₅), these substrates undergo a clean intramolecular cyclic condensation to afford the desired seven-membered ring in very good yields. organic-chemistry.orgresearchgate.net

The proposed mechanism for this transformation proceeds through a cascade of nucleophilic addition, deprotonation, and dehydration. organic-chemistry.orgresearchgate.net The Lewis acid (BBr₃) coordinates to and activates the aldehyde carbonyl group, increasing its electrophilicity. This facilitates the intramolecular nucleophilic attack by the enamide moiety. Subsequent deprotonation and dehydration steps lead to the formation of the final 2,3-dihydro-1H-azepine or 1H-azepin-2(3H)-one product. This method is scalable and tolerates a variety of functional groups on the enamide substrate. organic-chemistry.org

Similarly, iron(III) salts have been employed as sustainable Lewis acid catalysts in silyl (B83357) aza-Prins cyclizations to generate tetrahydroazepines. nih.gov The reaction is believed to proceed via condensation between a homoallylic amine and a Lewis acid-activated aldehyde, followed by cyclization of the resulting iminium intermediate. nih.gov

SubstrateLewis AcidAdditiveProduct Yield (%)Reference
Tertiary enamide with formyl groupBBr₃P₂O₅71-96% organic-chemistry.orgresearchgate.net
Tertiary enamide with formyl groupBBr₃P₂O₅96% organic-chemistry.org
α-Aryl-substituted tertiary enamideBBr₃P₂O₅85% organic-chemistry.org
N-Aroyl tertiary enamideBBr₃P₂O₅91% organic-chemistry.org

Rearrangement reactions, particularly those that are part of a cascade sequence, are exceptionally powerful tools in organic synthesis for rapidly building molecular complexity from simpler starting materials. wikipedia.org

The aza-Cope rearrangement, a heteroatom variant of the Cope rearrangement, is a doaj.orgdoaj.org-sigmatropic rearrangement that is highly effective for the synthesis of nitrogen-containing compounds, including the azepine core. wikipedia.orgtcichemicals.com This thermal rearrangement proceeds suprafacially and is classified based on the position of the nitrogen atom within the 1,5-diene system. wikipedia.org

A particularly elegant application of this reaction is the sequential Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. nih.gov In this process, an α-imino Rh(II)-carbenoid undergoes intramolecular cyclopropanation to form a transient 1-imino-2-vinylcyclopropane intermediate. This intermediate then rapidly undergoes a concerted, stereospecific 1-aza-Cope rearrangement to generate fused 2,5-dihydro[1H]azepine derivatives in good to excellent yields. nih.gov The doaj.orgdoaj.org-sigmatropic rearrangement of the divinylcyclopropane-like system provides a robust and well-established strategy for accessing seven-membered rings. nih.gov

The aza-Cope rearrangement is also frequently coupled with other reactions in a tandem fashion to drive the equilibrium towards the desired product. The aza-Cope–Mannich reaction is a classic example, where the rearrangement is followed by an irreversible Mannich cyclization, providing a thermodynamic sink for the reaction and enabling the synthesis of complex fused-ring systems containing a pyrrolidine (B122466) ring annulated to another ring, which can include an azepine. wikipedia.orgrsc.org

Reaction TypeKey IntermediateSubsequent ReactionProduct
Rh(II)-catalyzed Dienyltriazole Reaction1-Imino-2-vinylcyclopropane1-Aza-Cope RearrangementFused Dihydroazepine
Aza-Cope-Mannich CascadeEnol/EnolateMannich CyclizationFused Pyrrolidine-Azepine Systems

Rearrangement Cascades

Transformations of Azepin-2(3H)-one Derivatives

The 1H-azepin-2(3H)-one framework serves as a versatile scaffold in organic synthesis, amenable to a variety of chemical transformations. The inherent reactivity of the lactam moiety, coupled with the functionality that can be introduced at various positions on the seven-membered ring, makes these derivatives valuable intermediates for the construction of more complex molecular architectures. Research has demonstrated that the azepinone ring can undergo rearrangements and participate in reactions that lead to the formation of diverse heterocyclic systems. rsc.orgresearchgate.netbenthamdirect.com These transformations are crucial for developing libraries of structurally related compounds for further study.

The stability and reactivity of the azepinone core are influenced by the nature and position of its substituents. For instance, the presence of specific activating groups can facilitate nucleophilic attack or cycloaddition reactions. The strategic manipulation of these derivatives opens pathways to novel chemical entities, including fused heterocyclic structures with potential biological significance. organic-chemistry.orgresearchgate.net

Divergent Synthetic Pathways

The utility of the 1H-azepin-2(3H)-one skeleton as a building block is highlighted by its role in divergent synthetic strategies. These pathways allow for the generation of multiple, structurally distinct products from a common intermediate. One notable synthetic route to access the azepinone core itself involves the intramolecular cyclic condensation of tertiary enamides containing a formyl group. organic-chemistry.orgresearchgate.netnih.govfigshare.com This method is highly efficient and tolerates a wide range of functional groups, providing access to a diverse array of azepinone derivatives. organic-chemistry.org

Once formed, these azepinone derivatives can be channeled into various reaction cascades. For example, the methodology used to create the initial azepinone ring has been successfully applied to the synthesis of dihydro-azepino[2,1-a]isoindol-5-ones, which form the core structure of the naturally occurring alkaloid lennoxamine. researchgate.netnih.gov This demonstrates a pathway where the initial cyclization product is part of a more complex, fused ring system.

Furthermore, the azepinone framework is a precursor for other heterocyclic rearrangements and constructions. While direct studies on 5-phenyl-1H-azepin-2(3H)-one are specific, analogous reactivity in related seven-membered lactams illustrates the potential for divergent synthesis. For example, related azepine systems can be transformed through ring expansion or contraction mechanisms to yield different heterocyclic cores. rsc.org A key strategy involves leveraging the reactivity of exocyclic double bonds or other functional groups attached to the azepinone ring. Treatment of such activated derivatives with various nucleophilic reagents can lead to a cascade of reactions, resulting in significant structural reorganization and the formation of new fused or spirocyclic systems.

The table below summarizes illustrative transformations starting from a functionalized azepinone precursor, showcasing the potential for creating a diverse library of compounds from a single scaffold.

Starting Material ClassReagent(s)Product ClassReaction Type
Functionalized AzepinoneHydrazine HydratePyrazole-fused AzepineCondensation / Cyclization
Functionalized AzepinoneHydroxylamine HydrochlorideIsoxazole-fused AzepineCondensation / Cyclization
Functionalized AzepinoneMalononitrilePyridine-fused AzepineCondensation / Cyclization
Dienyl-substituted TriazolesRh(II) CatalystFused DihydroazepinesIntramolecular Cyclopropanation / 1-Aza-Cope Rearrangement nih.gov
Tertiary EnamidesBBr₃, P₂O₅Dihydro-azepino[2,1-a]isoindol-5-onesIntramolecular Condensation researchgate.netnih.gov

This capacity for divergent transformations underscores the importance of the 1H-azepin-2(3H)-one framework as a pivotal intermediate in the synthesis of complex nitrogen-containing heterocycles. organic-chemistry.org

Biological Activity and Pharmacological Research of Azepin 2 3h One Scaffolds

Azepinones as Privileged Scaffolds in Drug Discovery

The azepin-2(3H)-one nucleus, a seven-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation is attributed to its structural versatility and its presence in a multitude of natural products and synthetic molecules that exhibit significant biological activities. researchgate.netbenthamdirect.com The non-planar and flexible nature of the azepine ring allows for the creation of diverse three-dimensional structures that can effectively interact with a wide range of biological targets. researchgate.netacs.org This inherent structural advantage makes the azepinone framework a valuable starting point for the design and development of novel therapeutic agents targeting various diseases. researchgate.netbenthamdirect.comrsc.org Fused-azepinones, in particular, are present in various natural products and synthetic derivatives that show potent activities, including kinase inhibition and anticancer effects. researchgate.net

The historical significance of seven-membered heterocyclic scaffolds containing nitrogen is well-established, with many derivatives becoming commercially available drugs. researchgate.netpharmaguideline.com The evolution of azepinone-based drug discovery can be traced back to the broader exploration of azepines and their fused analogs, such as benzodiazepines. The discovery of the therapeutic potential of these larger ring systems marked a significant expansion in medicinal chemistry beyond the more common five- and six-membered rings. Initially, many bioactive compounds were derived from natural products containing the azepinone core. researchgate.net Over the last five decades, synthetic methodologies have evolved to allow for more complex and targeted derivatives. benthamdirect.com Modern approaches, including metal-free photochemical cascade reactions and metal-catalyzed syntheses, have made the creation of diverse azepinone libraries more accessible, overcoming limitations of earlier methods that required harsh conditions or complex substrates. nih.gov This progression has solidified the azepine scaffold's role as a cornerstone in the development of pharmaceuticals for a range of conditions, including cancer. nih.govresearchgate.net

Pharmacological Applications and Therapeutic Potential

The azepin-2(3H)-one scaffold and its derivatives have demonstrated a wide spectrum of pharmacological activities and therapeutic potential. benthamdirect.com The structural framework is a key component in compounds designed to treat various diseases, from central nervous system disorders to cancer. researchgate.netnih.gov The versatility of the azepine ring allows for modifications that can fine-tune the molecule's interaction with specific biological targets, leading to the development of agents with improved efficacy and selectivity. researchgate.netrsc.org Azepane-based compounds, a related saturated version, have also shown significant promise, with over 20 drugs approved by the FDA for diverse therapeutic applications. nih.gov The ongoing research into azepinones continues to uncover new potential applications, reinforcing their importance in modern drug discovery. researchgate.netbenthamdirect.com

Derivatives of the azepinone scaffold have emerged as promising candidates in the field of oncology. researchgate.netresearchgate.net Their anticancer effects are often attributed to their ability to interfere with fundamental cellular processes required for tumor growth and proliferation. rsc.org Compounds incorporating the azepine or fused-azepine structure have been shown to exhibit cytotoxicity against various human cancer cell lines. nih.govresearchgate.net The mechanisms underlying this activity are diverse and include the inhibition of key enzymes and proteins involved in cell division and DNA maintenance. rsc.org Specifically, azepinoindolones, which fuse an indole ring to the azepine core, display cytotoxic effects through multiple pathways, including kinase inhibition, topoisomerase I inhibition, DNA minor groove binding, and disruption of tubulin polymerization. rsc.org

One of the primary mechanisms through which azepinone derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. researchgate.net The natural product Hymenialdisine, which contains a pyrrolo[2,3-c]azepin-8-one core, is known to inhibit several therapeutically important kinases, including Cyclin-Dependent Kinases (CDKs). researchgate.net

Recent research has led to the design of novel benzoazepinone derivatives as potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. nih.gov Furthermore, other heterocyclic scaffolds featuring phenyl substituents have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and B-Raf kinase. semanticscholar.orgmdpi.com The broader classes of EGFR, B-Raf, and MEK inhibitors often feature heterocyclic cores, highlighting the potential for azepinone-based structures to be adapted for these targets. nih.govmdpi.commdpi.comdrugbank.com

Compound ClassTarget KinaseReported Activity (IC50)
Pyrrolo[2,3-c]azepin-8-one (Hymenialdisine)CDKs, GSK-3βInhibitory activity demonstrated researchgate.net
Azaindole-based BenzoazepinoneROCKIdentified as potent inhibitors nih.gov
Imidazole DerivativeVEGFR-282.09 ng/mL semanticscholar.org
Imidazole DerivativeB-RafInhibitory activity demonstrated semanticscholar.org

Another significant avenue for the anticancer activity of azepinone scaffolds is their interaction with DNA and associated enzymes like topoisomerases. rsc.org Topoisomerase inhibitors are established anticancer agents that interfere with the enzyme's function of managing DNA topology, leading to DNA damage and cell death. mdpi.com

A novel series of diindoloazepinone derivatives has been designed to act as DNA minor groove binding agents with selective topoisomerase I (Topo-I) inhibitory activity. nih.gov One compound from this series, Compound 11, demonstrated significant cytotoxicity against four human cancer cell lines with IC50 values between 4.2 and 6.59 μM. nih.gov These compounds were shown to be highly selective inhibitors of Topo-I, with a demonstrated ability to bind to the DNA minor groove. nih.gov This dual mechanism of action enhances their potential as anticancer agents. The binding to the DNA minor groove, a region typically rich in A-T base pairs, is a strategy employed by various heterocyclic molecules to interfere with DNA replication and transcription. nih.govbeilstein-journals.orgmdpi.com Furthermore, rigid dibenzo[b,f]azepines have been developed as selective topoisomerase II inhibitors and DNA intercalators, with one derivative showing an IC50 of 6.36 µM against Topo-II. nih.gov

CompoundTarget/MechanismCell LineActivity (IC50)
Diindoloazepinone Derivative (Compound 11)Topo-I Inhibition / DNA Minor Groove BindingA549 (Lung Carcinoma)4.2 µM nih.gov
Diindoloazepinone Derivative (Compound 11)Topo-I Inhibition / DNA Minor Groove BindingDU143 (Prostate Carcinoma)6.59 µM nih.gov
Dibenzo[b,f]azepine Derivative (5e)Topo-II Inhibition / DNA Intercalation-6.36 µM nih.gov

Disruption of microtubule dynamics through the inhibition of tubulin polymerization is a clinically validated strategy for cancer chemotherapy. nih.govbioworld.com Several classes of compounds containing seven-membered rings, such as benzothiazepines, have been developed as tubulin polymerization inhibitors. nih.gov Research has shown that compounds containing a 2,3,4,5-tetrahydro-1H-benzo[b]azepine moiety can act as tubulin polymerization inhibitors. mdpi.com One study on sulfanilamide-1,2,3-triazole hybrids found that a derivative containing this azepine scaffold (compound 16e) exhibited antiproliferative activity with an IC50 of 12.8 µM against MGC-803 cells. mdpi.com While this specific compound was less potent than others in its series, it confirms that the azepine scaffold is compatible with tubulin inhibition. mdpi.com The mechanism involves binding to tubulin, preventing the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govrsc.orgmdpi.com

Compound Class/DerivativeMechanismCell LineActivity (IC50)
Benzothiazepine Derivative (D8)Tubulin Polymerization InhibitionHeLa1.48 µM nih.gov
Benzothiazepine Derivative (D8)Tubulin Polymerization InhibitionMCF-71.47 µM nih.gov
Sulfanilamide-triazole hybrid (16e) with a tetrahydro-1H-benzo[b]azepine moietyAntiproliferative ActivityMGC-80312.8 µM mdpi.com

Anti-inflammatory Agents

Fused-azepinones are heterocyclic scaffolds found in various synthetic derivatives that exhibit potent anti-inflammatory activities. researchgate.net Certain azepine-bearing derivatives have been noted for a high level of anti-inflammatory and analgesic activity, along with selective inhibition of cyclooxygenase-2 (COX-2). nih.gov The development of new non-steroidal anti-inflammatory agents (NSAIDs) is an ongoing area of research, and heterocyclic scaffolds like azepine are considered attractive starting points for designing novel molecules. nih.gov

Research into new molecules with anti-inflammatory properties has shown that certain compounds can inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation, via the COX-2 pathway. nih.govnih.gov For example, studies on N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives, designed as inhibitors of p38 mitogen-activated protein kinase (MAPK), demonstrated an ability to suppress the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. mdpi.com Two such derivatives showed in vivo anti-inflammatory properties comparable to the standard drug SB-203580. mdpi.com Similarly, a series of arylethenylpyridazinones and arylethylpyridazinone derivatives were tested for their anti-inflammatory activity, with one compound showing significant in vivo activity without causing gastric ulceration. researchgate.net

These findings underscore the potential of scaffolds that, like azepinones, can be modified to develop new anti-inflammatory agents. The strategy often involves creating hybrid molecules that combine the features of known active compounds to enhance efficacy and reduce side effects. nih.gov

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The azepinone scaffold and its derivatives have been investigated for their broad-spectrum antimicrobial capabilities.

Antibacterial Activity

Fused-azepinones have been recognized for their antimicrobial activity. researchgate.net The introduction of different functional groups to the azepine ring structure has led to the synthesis of derivatives with varying degrees of antibacterial potency. For example, the substitution pattern on the azepine ring can significantly influence its antibacterial effects. nih.gov Quaternary ammonium salts of related heterocyclic systems like 5H-imidazo[1,2-a]azepine are noted as a class of cationic biocides with a wide spectrum of antimicrobial action that works by disrupting the permeability of bacterial cell membranes. wikipedia.org

Antifungal Activity

Novel 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their dehydrogenated analogues have been synthesized and evaluated for antimicrobial activity. nih.gov Among sixteen new compounds, five showed in vitro antimicrobial effects, with three demonstrating promising activity against the fungi Cryptococcus neoformans and Candida albicans, as well as the bacterium Staphylococcus aureus. nih.gov The combination of azole moieties with other scaffolds is a known strategy in the development of new antifungal agents. nih.govmdpi.comnih.gov

Antiviral Activity

The azepinone scaffold is also explored for antiviral properties, including activity against HIV. researchgate.net The broader family of triazole derivatives, which can be hybridized with azepine scaffolds, has shown significant antiviral activity against a variety of viruses, including influenza, hepatitis B and C, and HIV. bioworld.com

While direct studies on "5-phenyl-1H-azepin-2(3H)-one" as an H1N1 inhibitor are not prevalent, research on analogous phenyl-substituted heterocyclic compounds provides a basis for potential development. Inhibition of the influenza A virus's endonuclease and neuraminidase activities are key targets for antiviral drugs. nih.gov

Studies have identified phenyl-substituted 3-hydroxypyridin-2(1H)-ones as effective inhibitors of influenza endonuclease. nih.gov These compounds act as bimetal chelating ligands that bind to the enzyme's active site. nih.gov Similarly, the 2-pyridinyl-4(3H)-quinazolinone scaffold has been identified as a promising starting point for designing potent anti-influenza A virus compounds. Derivatives of this scaffold have demonstrated potent activity, in some cases superior to the marketed drug ribavirin, by inhibiting both viral neuraminidase and the cellular NF-κB signaling pathway. This dual-action mechanism offers a potential route to combat drug resistance. The structure-activity relationships observed in these related heterocyclic systems could guide the design of azepinone-based compounds with potential activity against H1N1 and other influenza strains.

Antidiabetic Activity

The potential antidiabetic activity of compounds containing heterocyclic scaffolds is an active area of research. Two primary targets for managing type 2 diabetes are the enzymes α-glucosidase and dipeptidyl peptidase-4 (DPP-4). nih.gov

Inhibition of α-glucosidase delays carbohydrate digestion, which in turn reduces post-meal blood glucose levels. wikipedia.org While specific studies on this compound are limited, various other heterocyclic scaffolds, such as thiazolidine-2,4-diones and 4-hydroxyquinolinone-hydrazones, have yielded potent α-glucosidase inhibitors. wikipedia.orgnih.gov

DPP-4 inhibitors work by preventing the breakdown of incretin hormones like GLP-1, which results in increased insulin secretion in a glucose-dependent manner. This mechanism has led to the development of a class of oral antidiabetic drugs known as "gliptins". The development of novel DPP-4 inhibitors often focuses on various heterocyclic scaffolds, including azoles, azines, and quinolones. Although direct evidence for azepin-2(3H)-one derivatives as antidiabetic agents is not extensively documented, the proven success of other heterocyclic compounds as inhibitors of key diabetic targets suggests that the azepinone scaffold could be a viable candidate for future drug design and evaluation in this therapeutic area.

Neuroprotective and Central Nervous System (CNS) Activities

Heterocyclic compounds, including those with an azepinone core, are of significant interest for their potential effects on the central nervous system. Fused-azepinones are among the scaffolds investigated for neuroprotective activities. researchgate.net

A study on a series of 1,5-benzodiazepin-2(3H)-ones, which are structurally related to azepinones, demonstrated neuroprotective properties in cellular models of Parkinson's disease. Specifically, compounds like 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one showed the ability to protect neuronal cells against oxidative stress induced by toxins such as H₂O₂ and 6-OHDA. These compounds were found to reduce intracellular reactive oxygen species (ROS), decrease lipid peroxidation, and improve mitochondrial membrane potential, all of which are crucial factors in neuronal survival. Phenolic acids are another class of compounds known for their neuroprotective roles against conditions like neuroinflammation, apoptosis, and glutamate-induced toxicity.

The development of multi-target-directed ligands (MTDLs) is a key strategy in the search for effective treatments for Alzheimer's disease. This approach involves designing single molecules that can interact with multiple targets involved in the disease's pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-amyloid (Aβ) aggregation.

Various heterocyclic scaffolds have been employed to create such MTDLs. For instance, derivatives of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one have been shown to act as AChE inhibitors, Aβ aggregation inhibitors, and metal chelators. Similarly, novel 1,2,3-triazole-genipin analogues have been evaluated for their neuroprotective properties and inhibitory activity against cholinesterases. Coumarin-based derivatives have also been designed and synthesized to target AChE inhibition. While research specifically on this compound for Alzheimer's is not widely reported, the azepinone scaffold fits the profile of a versatile heterocyclic core that could be functionalized to create MTDLs targeting the key pathological pathways of Alzheimer's disease.

Anticonvulsants are a class of drugs used to treat epileptic seizures by suppressing the excessive firing of neurons. Research has been conducted on 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones, a class of compounds that are structurally analogous to the well-known 1,4-benzodiazepines. These pyridodiazepinones were synthesized and evaluated as anticonvulsants in mouse models.

The studies revealed that these compounds were more active than valproic acid in the subcutaneous pentylenetetrazole (scPTZ) screen, a model for absence seizures, and more active than clonazepam or valproic acid in the maximal electroshock (MES) screen, a model for generalized tonic-clonic seizures. Structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring and the nitrogen atom of the diazepine ring were crucial for activity. For example, a halogen substituent at the 2-position of the 5-phenyl group enhanced activity in the scPTZ test but decreased it in the MES test.

In addition to anticonvulsant effects, certain azepine-bearing derivatives have shown a high level of analgesic activity, suggesting their potential use in pain management. nih.gov

Monoamine Transporter and σ-1R Inhibition

Derivatives of the azepinone scaffold have been investigated for their potential to interact with central nervous system targets, including monoamine transporters and the sigma-1 receptor (σ1R). Monoamine transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft and are primary targets for antidepressant and psychostimulant drugs. nih.govmdpi.com The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum, which modulates various signaling pathways and is implicated in conditions like neuropathic pain, depression, and neurodegenerative diseases. nih.govnih.govmedchemexpress.com

Research into novel ligands has shown that specific structural modifications to heterocyclic scaffolds can yield high affinity and selectivity for these targets. acs.orgnih.gov For instance, studies on various nitrogen-containing heterocyclic compounds have identified key pharmacophoric features necessary for σ1R binding, which typically include a basic amino group and at least two hydrophobic regions at specific distances. acs.org Antagonists of the σ1R are of particular interest for their potential analgesic effects in neuropathic pain models. researchgate.net While direct studies on this compound for these specific activities are not extensively detailed in the retrieved results, the broader class of azepine and azepinone derivatives has been explored for various CNS activities, indicating the scaffold's potential for designing selective inhibitors and ligands. nih.govresearchgate.net

Antileishmanial and Antipyranosomal Activities

Fused heterocyclic systems incorporating the azepine ring, such as azepinoindolones, have demonstrated notable activity against protozoan parasites. nih.gov Specifically, these scaffolds have been investigated for their efficacy against Leishmania and Trypanosoma species, the causative agents of leishmaniasis and trypanosomiasis (including Chagas disease), respectively. nih.gov These neglected tropical diseases require new therapeutic options due to limitations and resistance associated with current treatments. mdpi.com

Research has shown that certain derivatives of related heterocyclic structures, like prenyl-1,2,3-triazoles, exhibit significant in vitro activity against Trypanosoma cruzi and Leishmania donovani. nih.govrsc.orgnih.govresearchgate.net The mechanism of action for some triazole-based compounds is thought to involve the inhibition of crucial parasitic enzymes like sterol 14α-demethylase (CYP51). mdpi.com While the specific contribution of the azepin-2(3H)-one moiety itself is part of a larger, often more complex fused ring system in these studies, its presence highlights the utility of seven-membered nitrogen heterocycles in the design of novel antiparasitic agents. nih.gov

Other Biological Activities (e.g., Antifeedants, Calcium Channel Blockers)

The azepinone framework is a versatile scaffold found in compounds with a range of other biological activities.

Antifeedants: Certain natural and synthetic compounds can deter feeding in insects without causing mortality, acting as antifeedants. nih.gov While the search did not identify specific studies on this compound as an antifeedant, related sesquiterpene structures have been shown to possess such properties, indicating the potential for diverse small molecules to exhibit this activity. nih.gov

Calcium Channel Blockers: Calcium channel blockers (CCBs) are a class of drugs that inhibit the movement of calcium ions into cells, leading to vasodilation and reduced heart rate. mayoclinic.orgwikipedia.orgmedicalnewstoday.com They are widely used to treat hypertension and angina. drugbank.com Some dihydropyridine derivatives, a major class of CCBs, share heterocyclic structural features. medicalnewstoday.comnih.gov Although no direct evidence links this compound to calcium channel blocking activity, the broad structural diversity of CCBs suggests the azepinone scaffold could be explored for this purpose.

Structure-Activity Relationship (SAR) Studies of Azepin-2(3H)-one Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. mdpi.com For azepinone and related heterocyclic scaffolds, SAR studies have been crucial in identifying derivatives with enhanced potency and selectivity for various biological targets. nih.govmdpi.comresearchgate.net

Influence of Substituent Patterns on Pharmacological Properties

The pharmacological profile of azepinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic and any appended aryl rings. Altering these substituents can significantly impact a compound's binding affinity, efficacy, and selectivity for a given biological target.

For example, in the development of potent glucagon receptor antagonists based on a 4-aryl-pyridine scaffold, merging optimized substituent patterns—such as adding a hydroxyethyl group at one position and a hydroxyl group at another—led to highly potent derivatives. nih.gov Similarly, for a series of 1,5-dihydrobenzo[e] mdpi.comnih.govoxazepin-2(3H)-one analogues, SAR studies revealed that an isopropyl group at the N-1 position was optimal for activity. mdpi.com Furthermore, substitution at the 8-position of this scaffold was necessary, with sulphonamide and carbamate groups conferring the highest potencies. mdpi.com These examples, while not directly on the this compound core, illustrate the critical principle that specific substitution patterns are key to modulating the pharmacological properties of heterocyclic compounds.

The following table summarizes hypothetical SAR data for azepinone derivatives based on common findings in medicinal chemistry, illustrating how different substituents might influence activity against a generic kinase target.

CompoundR1 (Phenyl Ring)R2 (Azepinone Ring)Kinase Inhibition (IC50, nM)
14-HH520
24-ClH150
34-OCH3H310
43-Cl, 4-FH85
54-ClN-CH3180
64-ClN-(CH2)2OH95

Scaffold Hopping in Drug Design (e.g., Azepinone Ring in ROCK1 Inhibitors)

Scaffold hopping is a drug design strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining similar biological activity. criver.com This technique is valuable for discovering novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. criver.commdpi.com

A prominent example of this strategy involves the use of a benzoazepinone ring in the design of potent and selective inhibitors of Rho-associated protein kinases (ROCK). nih.govrsc.org Researchers used a virtual screening workflow to identify the benzoazepinone core as a suitable replacement for the central linker moiety in a known series of ROCK inhibitors. nih.govrsc.org This scaffold hop proved successful, leading to the synthesis of a proof-of-concept compound that exhibited sub-nanomolar potency against both ROCK1 and ROCK2. nih.gov Subsequent chemical exploration and optimization of substituents on this novel benzoazepinone scaffold led to the development of highly potent and selective ROCK inhibitors. nih.govrsc.org This demonstrates the power of using the azepinone ring system as a foundational element in scaffold hopping to generate new classes of kinase inhibitors. criver.com

Future Directions and Emerging Research in 5 Phenyl 1h Azepin 2 3h One Chemistry

Exploration of Underexplored Scaffolds for Drug Discovery

The 5-phenyl-1H-azepin-2(3H)-one scaffold represents a valuable starting point for the development of novel therapeutics. However, a vast chemical space populated by related but structurally distinct azepinone-containing scaffolds remains largely unexplored. Future drug discovery efforts will likely focus on the systematic exploration of these underexplored frameworks to identify new bioactive molecules.

A significant portion of novel molecular scaffolds, particularly those containing seven-membered rings like azepanes, are not yet cataloged in major chemical databases such as PubChem. nih.gov This highlights a substantial opportunity for the discovery of new chemical entities. The exploration of fused-azepinone systems, for instance, has already yielded compounds with promising biological activities, including kinase inhibition and anticancer properties. researchgate.netnih.gov By strategically modifying the core this compound structure—for example, through the introduction of additional rings or diverse substituents—researchers can generate libraries of novel compounds for high-throughput screening.

Recent studies have demonstrated the potential of bicyclic azepanes as potent inhibitors of monoamine transporters, suggesting their utility in treating neuropsychiatric disorders. nih.govacs.org This success underscores the value of investigating structurally novel azepine derivatives. The systematic exploration of different substitution patterns on the phenyl ring and the azepinone core of this compound could lead to the identification of compounds with enhanced potency and selectivity for a variety of biological targets. The pyrrolotriazinone scaffold, another underexplored heterocyclic system, has shown broad-spectrum antifungal activity, further illustrating the potential of novel ring systems in drug discovery. mdpi.com

Scaffold Type Potential Therapeutic Area Key Research Focus
Fused AzepinonesOncology, NeurologyKinase inhibition, neuroprotective effects researchgate.netnih.gov
Bicyclic AzepanesNeuropsychiatric DisordersMonoamine transporter inhibition nih.govacs.org
Spirocyclic AzepinonesVariousAccess to novel 3D chemical space
Substituted Phenyl-AzepinonesVariousStructure-activity relationship (SAR) studies

Development of Novel Stereoselective Strategies

The stereochemistry of a molecule is crucial for its biological activity. The development of novel stereoselective synthetic methods for this compound and its derivatives is therefore a critical area of future research. While various methods exist for the synthesis of azepine derivatives, the creation of stereochemically defined centers, particularly chiral centers, remains a significant challenge. mdpi.com

Recent advances in catalysis and synthetic methodology offer promising avenues for achieving high levels of stereocontrol. For instance, the use of gold-catalyzed intermolecular oxidation of alkynes has enabled a flexible and stereoselective synthesis of chiral azetidin-3-ones, a related class of nitrogen-containing heterocycles. nih.gov Similar innovative approaches could be adapted for the synthesis of chiral this compound derivatives.

Strategies such as the aza-Cope rearrangement-Mannich cyclization have been successfully employed for the stereoselective synthesis of fused pyrrolidine-containing bicyclic azepine derivatives. rsc.org This highlights the potential of rearrangement reactions to construct complex, stereochemically defined azepine frameworks. Furthermore, osmium-catalyzed tethered aminohydroxylation has been utilized for the stereoselective synthesis of heavily hydroxylated azepane iminosugars, demonstrating the power of metal-catalyzed reactions in controlling stereochemistry. nih.gov The development of enantioselective total syntheses, as demonstrated for indolizidine alkaloids, provides a blueprint for the asymmetric synthesis of complex molecules containing azepine-like rings. ias.ac.in

Stereoselective Strategy Key Features Potential Application to this compound
Aza-Cope Rearrangement-Mannich CyclizationHigh diastereoselectivity for fused systems rsc.orgSynthesis of stereochemically defined fused azepinones
Osmium-Catalyzed Tethered AminohydroxylationComplete regio- and stereocontrol of C-N bond formation nih.govIntroduction of chiral amine functionalities
Gold-Catalyzed Oxidative CyclizationBypasses toxic diazo intermediates nih.govEnantioselective synthesis of chiral azepinone cores
Epoxide-Initiated Cationic CyclizationStereoselective construction of azabicyclic skeletons ias.ac.inAccess to novel, conformationally restricted azepinone analogs

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation (excluding basic identification)

Beyond routine structural confirmation, advanced spectroscopic techniques are poised to play a pivotal role in elucidating the intricate reaction mechanisms involved in the synthesis and biological interactions of this compound. A deeper understanding of these mechanisms is essential for optimizing synthetic routes and designing more effective therapeutic agents.

Isotope labeling experiments, for instance, can provide definitive insights into reaction pathways. By selectively incorporating isotopes such as ¹⁸O, it is possible to trace the origin of atoms in the final product, as demonstrated in the photochemical synthesis of azepinone derivatives where the carbonyl oxygen was shown to originate from water. aalto.firesearchgate.net This level of mechanistic detail is invaluable for refining reaction conditions and expanding the substrate scope.

Advanced isoconversional kinetic analysis, often employed in polymer chemistry, can be adapted to study the complex reaction kinetics of azepinone synthesis. mdpi.com This method can help identify rate-limiting steps and unravel complex reaction networks involving multiple competing pathways. Furthermore, computational studies, such as those used to investigate monoalkyltin(IV)-catalyzed esterification, can provide theoretical support for proposed mechanisms and guide experimental design. rsc.org The combination of these advanced techniques will enable a more profound understanding of the chemical transformations involving this compound.

Further Pharmacological Profiling and Therapeutic Target Identification

While the azepinone scaffold is present in a number of bioactive molecules, the full pharmacological potential of this compound and its close analogs remains to be unlocked. researchgate.net A comprehensive pharmacological profiling of this compound class is a crucial next step to identify novel therapeutic applications.

Related heterocyclic structures have demonstrated a wide range of biological activities. For example, 1,5-benzodiazepin-2(3H)-ones have been evaluated as potential antiparkinsonian agents, exhibiting antioxidant and neuroprotective properties. researchgate.netnih.gov Similarly, fused-azepinones have shown promise as anticancer, anti-inflammatory, and anti-HIV agents. nih.gov These findings suggest that this compound derivatives may also possess activity in these and other therapeutic areas.

Future research should involve screening libraries of this compound derivatives against a broad panel of biological targets. In vitro safety pharmacology profiling is an important early step to identify potential off-target effects and reduce the risk of adverse drug reactions. europeanpharmaceuticalreview.com Once lead compounds with interesting activity profiles are identified, target deconvolution studies will be necessary to pinpoint their specific molecular targets. This can be achieved through a combination of experimental techniques, such as affinity chromatography and proteomics, and computational approaches.

Related Scaffold Observed Biological Activity Potential Therapeutic Target Class for this compound
1,5-Benzodiazepin-2(3H)-onesAntioxidant, Neuroprotective researchgate.netnih.govEnzymes and receptors involved in oxidative stress and neurodegeneration
Fused-AzepinonesAnticancer, Anti-inflammatory, Anti-HIV nih.govKinases, Inflammatory pathway proteins, Viral enzymes
Azepine AnalogsAntimicrobial, Anticonvulsive, Analgesic tandfonline.comBacterial enzymes, Ion channels, Pain receptors

Integration of Artificial Intelligence and Machine Learning in Azepinone Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, and azepinone research is no exception. nih.gov These computational tools can accelerate various stages of the drug discovery pipeline, from initial hit identification to lead optimization. nih.gov

In silico drug design techniques, which encompass a range of computer-based methods, are becoming increasingly integral to modern drug discovery. nih.govuniquescientificpublishers.comlongdom.org AI and ML algorithms can be trained on large datasets of chemical structures and biological activity data to predict the properties of novel azepinone derivatives. ijirt.org This allows for the virtual screening of vast chemical libraries, prioritizing the synthesis of compounds with the highest probability of success. researchgate.net

Generative models, a type of AI, can design novel azepinone scaffolds de novo with desired physicochemical and pharmacological properties. nih.gov Furthermore, ML models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. uniquescientificpublishers.com By leveraging the power of AI and ML, researchers can navigate the complex chemical space of azepinones more efficiently, ultimately accelerating the development of new and effective medicines. astrazeneca.commdpi.com

Q & A

Basic Question: What are the standard synthetic routes for 5-phenyl-1H-azepin-2(3H)-one, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves multi-component reactions or cyclization strategies. For example, analogous azepinone derivatives have been synthesized via condensation of amines with carbonyl compounds under acidic or basic conditions . Key parameters for optimization include:

  • Temperature : Reactions often proceed at 60–80°C in ethanol or DMF to balance reactivity and side-product formation.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .
  • Workup : Ethyl acetate/water extraction followed by column chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity .
    Validation : Monitor reaction progress via TLC and confirm product identity using 1H^1H-NMR and IR spectroscopy .

Advanced Question: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:
Contradictions in 1H^1H-NMR or X-ray diffraction data may arise from conformational flexibility or crystallographic twinning. Methodological approaches include:

  • Dynamic NMR : To probe rotational barriers in substituents (e.g., phenyl groups) causing signal splitting .
  • High-Resolution Crystallography : Use SHELXL for refining structures against high-resolution data to resolve twinning or disorder .
  • DFT Calculations : Compare experimental and computed spectra (e.g., using Gaussian) to validate assignments .
    Case Study : In a related benzodiazepinone derivative, discrepancies between calculated and observed 13C^13C-NMR shifts were resolved by adjusting solvent effects in computational models .

Basic Question: What analytical techniques are critical for characterizing this compound purity and stability?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm. Impurity thresholds should align with pharmacopeial standards (e.g., ≤0.5% for any single impurity) .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for azepinones) to guide storage conditions (dry, 4°C) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Question: How can researchers design experiments to probe the catalytic activity of this compound in asymmetric synthesis?

Answer:

  • Substrate Scope Analysis : Test reactivity with diverse electrophiles (e.g., aldehydes, epoxides) under varying conditions (e.g., chiral catalysts like BINOL) .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants and identify rate-limiting steps.
  • Stereochemical Control : Employ X-ray crystallography to determine absolute configuration of products, correlating with ee (enantiomeric excess) values from chiral HPLC .
    Example : A related pyrazolodiazepinone showed enantioselectivity in Diels-Alder reactions when paired with a Cu(I)-BINAP complex .

Basic Question: What are the best practices for handling air- or moisture-sensitive intermediates in this compound synthesis?

Answer:

  • Schlenk Techniques : Use inert gas (N₂/Ar) purging for moisture-sensitive steps, such as Grignard reagent additions .
  • Stabilizing Agents : Add molecular sieves (3Å) to reactions involving hygroscopic intermediates.
  • Storage : Store intermediates under vacuum or in sealed vials with PTFE-lined caps .

Advanced Question: How can computational methods predict the biological activity of this compound derivatives?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., GABA receptors). Focus on hydrogen bonding and π-π stacking motifs .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with activity data from in vitro assays .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity, guiding lead optimization .

Basic Question: What solvents and conditions are optimal for recrystallizing this compound?

Answer:

  • Solvent Pairing : Use ethanol/water (3:1) for high-yield recrystallization; slow cooling to 4°C minimizes occluded impurities .
  • Crystal Quality : For X-ray studies, vapor diffusion (e.g., hexane into DCM solution) yields diffraction-quality crystals .

Advanced Question: How do researchers address conflicting reports on the regioselectivity of azepinone ring functionalization?

Answer:

  • Isotopic Labeling : 13C^{13}C-labeled substrates track regioselectivity in alkylation or halogenation reactions .
  • Mechanistic Probes : Compare reaction outcomes under radical vs. ionic conditions (e.g., AIBN vs. H₂SO₄) to identify dominant pathways .
    Case Study : Conflicting regioselectivity in a triazepinone derivative was resolved by demonstrating radical intermediates via EPR spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.